molecular formula C12H13D6ClN2O4 B1139131 ミドドリン塩酸塩 CAS No. 1188265-43-1

ミドドリン塩酸塩

カタログ番号 B1139131
CAS番号: 1188265-43-1
分子量: 296.78
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Midodrine D6 Hydrochloride is a hydrochloride salt form of midodrine, a sympathomimetic and antihypotensive agent. It is a prodrug converted into its active metabolite, desglymidodrine, through a deglycination reaction. Desglymidodrine selectively activates alpha-1-adrenergic receptors in arteriolar and venous vasculature, causing smooth muscle contraction and elevating blood pressure. It is characterized by poor diffusion across the blood-brain barrier, limiting its central nervous system effects (Midodrine Hydrochloride, 2020).

Synthesis Analysis

Midodrine's synthesis involves the conversion to desglymidodrine by cleaving a glycine residue, a process significantly impacted by the presence of the intestinal H+-coupled peptide transporter 1 (PEPT1). PEPT1 facilitates the high bioavailability of midodrine by transporting it across intestinal cells, highlighting the importance of amino acid modifications in improving drug absorption (Tsuda et al., 2006).

Molecular Structure Analysis

Midodrine and its metabolite, deglymidodrine, possess a chiral carbon, affecting their pharmacological activity. Chromatographic techniques have shown that the (-)-enantiomer of both compounds is responsible for their therapeutic effects, indicating the specificity of their alpha-adrenergic receptor interaction. This chiral investigation suggests that the activity of midodrine is attributed solely to its (-)-enantiomer (Quaglia et al., 2004).

Chemical Reactions and Properties

Midodrine undergoes enzymatic hydrolysis post-administration, releasing its active metabolite, deglymidodrine. The pharmacodynamic actions investigated in various experimental setups confirm midodrine's classification as a direct peripheral alpha-adrenergic stimulating agent, significantly increasing peripheral vascular tone and arterial blood pressure (Pittner et al., 1976).

Physical Properties Analysis

The formulation studies of midodrine hydrochloride tablets have identified mannitol, pregelatinized starch, and sodium carboxymethyl starch as optimal excipients. These findings underscore the importance of selecting appropriate excipients to ensure the desired appearance, dissolution rate, and stability of midodrine hydrochloride tablets (Deng Ying, 2005).

Chemical Properties Analysis

A stability-indicating HPLC assay method for estimating midodrine hydrochloride in bulk and tablet forms has been developed, showcasing the method's accuracy, simplicity, and sensitivity. This method allows for routine analysis and stability checking of midodrine hydrochloride formulations, emphasizing the drug's stability under various conditions and its degradation in specific environments (Jain et al., 2016).

科学的研究の応用

起立性調節障害の予防

ミドドリンは、効果的な医療療法がない一般的な臨床状態である起立性調節障害 (VVS) の予防に使用されてきました {svg_1}. ミドドリンは、α1-アドレナリン受容体作動薬の前駆体であり、VVS を抑制する可能性があります {svg_2}. 研究により、ミドドリンは頭部挙上傾斜試験 (HUT) の陽性結果の可能性を大幅に減らすことができることが示されています {svg_3}. また、無作為化二重盲検臨床試験でVVSのリスクを大幅に軽減することも示されています {svg_4}.

起立性低血圧の治療

ミドドリン塩酸塩は、起立性低血圧の患者において、直立姿勢での血圧を上昇させる短時間作用性の昇圧剤です {svg_5}. 起立性低血圧は、患者が立ち上がると血圧が低下する状態であり、めまい、視力ぼやけ、失神、転倒などの症状を引き起こす可能性があります {svg_6}. ミドドリンは、症状性起立性低血圧の治療として、耐容性が高く、臨床的に有効であることが示されています {svg_7}.

α-アドレナリン受容体の活性化

ミドドリン塩酸塩は、α1-作動薬である活性代謝物であるデグリミドドリンを形成します {svg_8}. これは、細動脈と静脈の血管のα-アドレナリン受容体を活性化することにより作用し、血管の緊張を高め、血圧を上昇させます {svg_9}.

作用機序

Target of Action

Midodrine D6 Hydrochloride, commonly known as Midodrine, primarily targets the alpha-1 adrenergic receptors . These receptors are expressed in the arteriolar and venous vasculature . The activation of these receptors leads to an increase in vascular tone and elevation of blood pressure .

Mode of Action

Midodrine is a prodrug that undergoes metabolism to form its pharmacologically active metabolite, desglymidodrine . Desglymidodrine acts as an agonist at the alpha-1 adrenergic receptors . This interaction with its targets results in the activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature . This activation leads to an increase in vascular tone and a subsequent elevation of blood pressure .

Biochemical Pathways

The biochemical pathway primarily involves the metabolism of Midodrine to form desglymidodrine . This process is known as deglycination, which occurs in the liver and many other tissues . The formed desglymidodrine then acts as an agonist at the alpha-1 adrenergic receptors, leading to an increase in vascular tone and blood pressure .

Pharmacokinetics

Midodrine is rapidly absorbed after oral administration, with an absolute bioavailability of 93% . It is absorbed from the gastrointestinal tract and deglycinated in the liver and many other tissues, principally to the active metabolite desglymidodrine . Neither Midodrine nor desglymidodrine are bound to plasma proteins to any significant extent . The half-life of its metabolic product is around 2.5 hours .

Result of Action

The administration of Midodrine results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension of various etiologies . Standing systolic blood pressure is elevated by approximately 15 to 30 mmHg at 1 hour after a 10-mg dose of Midodrine, with some effect persisting for 2 to 3 hours .

Action Environment

The action of Midodrine can be influenced by various environmental factors. For instance, in patients with cirrhosis and tense ascites, the pharmacokinetic parameters of Midodrine can differ significantly from those in healthy individuals . Therefore, drug monitoring, dose adjustments, and consideration of drug-drug interactions should all be considered during therapy in this vulnerable patient group .

Safety and Hazards

Midodrine D6 Hydrochloride should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It is recommended to use personal protective equipment and chemical impermeable gloves when handling this substance .

将来の方向性

Midodrine D6 Hydrochloride is currently used to treat low blood pressure that affects daily life . Further clinical trials are underway to verify and describe the clinical benefits of Midodrine D6 Hydrochloride .

特性

IUPAC Name

2-amino-N-[2-[2,5-bis(trideuteriomethoxy)phenyl]-2-hydroxyethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCQZNBCJBRZDT-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C(CNC(=O)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction vessel is charged with 5.0 g Midodrine base and 60 ml ethanol. The mixture is heated to reflux to obtain a clear solution. To the hot mixture is added 6.3 ml of a 22% solution of hydrochloric acid in isopropanol in portions. During the addition, the Midodrine HCl will crystallize from solution. After cooling to 5°-10° C., the product is filtered to afford 4.8 g (96% yield) of Midodrine HCl (m.p.: 200.8°-201.8° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。